molecular formula C15H15N7OS2 B2417537 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1208627-98-8

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2417537
CAS No.: 1208627-98-8
M. Wt: 373.45
InChI Key: CFPQDLTWVZHMQZ-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic chemical reagent designed for research applications in medicinal chemistry and drug discovery. This molecule integrates a 2,3-dihydroimidazo[2,1-b]thiazole scaffold linked to a 1-methyl-1H-tetrazole ring via a thioacetamide bridge. The imidazothiazole core is a privileged structure in medicinal chemistry, known to be a key pharmacophore in compounds with significant biological activity. For instance, derivatives of 6-phenylimidazo[2,1-b]thiazole have been investigated as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a important target in acute myeloid leukemia (AML) research . The tetrazole group, a bioisostere for a carboxylic acid, can improve metabolic stability and membrane permeability, making it a valuable feature in the design of novel bioactive molecules . The presence of the sulfur-containing thioether linker may further influence the compound's electronic properties and binding interactions. This combination of structural features makes this compound a compound of interest for researchers exploring new chemical entities in oncology, kinase signaling pathways, and other therapeutic areas. It is supplied exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7OS2/c1-21-15(18-19-20-21)25-9-13(23)16-11-4-2-10(3-5-11)12-8-22-6-7-24-14(22)17-12/h2-5,8H,6-7,9H2,1H3,(H,16,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPQDLTWVZHMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features combine imidazo[2,1-b]thiazole and tetrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Structural Characteristics

The compound features a dihydroimidazo[2,1-b]thiazole ring , a phenyl group , and a tetrazole-thioacetamide structure. These elements contribute to its reactivity and biological interactions. The presence of nitrogen and sulfur atoms within the heterocyclic rings enhances its potential to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Compounds containing imidazo[2,1-b]thiazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for related compounds against pancreatic ductal adenocarcinoma (PDAC) cells .
  • Antimicrobial Properties : Similar derivatives have demonstrated notable antibacterial and antifungal activities. The imidazo[2,1-b]thiazole scaffold is particularly recognized for its ability to inhibit microbial growth .
  • Antioxidant Activity : Some derivatives have also been evaluated for their antioxidant properties, showing the ability to scavenge free radicals effectively .

Anticancer Studies

A series of studies have evaluated the anticancer efficacy of imidazo[2,1-b]thiazole derivatives. For example:

  • In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 5.11 µM to 10.8 µM against PDAC cell lines such as SUIT-2 and Panc-1 .
  • Mechanistic studies indicated that these compounds could inhibit cell migration and induce apoptosis in cancer cells, highlighting their potential as therapeutic agents.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess significant antimicrobial activity:

  • In vitro tests revealed that these compounds inhibit the growth of various bacterial strains, suggesting their potential use as antibiotics .

Antioxidant Evaluation

The antioxidant activity of related compounds has been assessed using DPPH radical scavenging assays:

  • Results indicated that certain derivatives could inhibit 60–97% of DPPH radicals at varying concentrations, showcasing their potential as antioxidant agents .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-thioacetamideImidazo[2,1-b]thiazole and tetrazole moietiesAnticancer (IC50 ~ 5 µM), Antimicrobial
3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazole derivativesSimilar heterocyclic structureAntiproliferative (IC50 ~ 10 µM)
Ethyl 2-isopropyl-amino-6-methyl-pyrimidineFused triazolo-pyrimidine structureAnticancer properties

Case Studies

Recent case studies illustrate the effectiveness of similar compounds in clinical settings:

  • Pancreatic Cancer Treatment : A study demonstrated that imidazo[2,1-b]thiazole derivatives significantly reduced tumor growth in murine models of pancreatic cancer .
  • Infection Control : Another study highlighted the antimicrobial efficacy of these compounds against resistant bacterial strains in vitro .

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of an imidazo[2,1-b]thiazole ring and a tetrazole moiety, contributing to its biological activity. The structural components are summarized as follows:

Component Description
Imidazo[2,1-b]thiazoleA fused ring structure known for diverse biological activities, including anticancer properties.
TetrazoleKnown for enhancing the pharmacological profile of compounds and exhibiting various biological activities.
AcetamideEnhances solubility and bioavailability of the compound.

Anticancer Applications

Research indicates that compounds containing imidazo and thiazole rings exhibit significant anticancer activity. For example:

  • Cytotoxicity Studies : Similar compounds have shown potent cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and A375 (melanoma), with IC50 values ranging from 0.9 µM to 3.2 µM .
  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various mechanisms, such as inhibiting cell proliferation and promoting cell cycle arrest.

Case Study: Imidazo-Thiazole Hybrids

A study reported that imidazo-thiazole hybrids exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features .

Antimicrobial Properties

The presence of the thiazole component has been linked to antimicrobial activity. Related compounds have demonstrated effectiveness against a range of pathogens:

  • In Vitro Activity : Compounds similar to N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide have shown moderate to strong antibacterial properties against both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity

Compound MIC (µg/mL) Target Pathogen
Compound A0.25 - 4Staphylococcus aureus
Compound B8 - 256Escherichia coli

Inhibition of Cyclooxygenase Enzymes

The compound's potential as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes, has been investigated:

  • Inhibitory Studies : Research indicates that thiazole derivatives can enhance COX inhibitory action, suggesting that this compound might possess similar properties .

Case Study: Pyridazine Derivatives

A study explored novel pyridazine-based inhibitors that showed promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:
  • Coupling reactions : Thioacetamide linkages are formed using reagents like thiol-containing intermediates under basic conditions (e.g., triethylamine as a catalyst).
  • Heterocyclic ring formation : The imidazo[2,1-b]thiazole core is constructed via cyclization reactions, often requiring controlled temperatures (e.g., reflux in DMF or dichloromethane).
  • Functional group protection : Methyl tetrazole and phenyl groups are introduced using protecting-group strategies to avoid side reactions.
    Key solvents include DMF and dichloromethane, while purification involves column chromatography and recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions (e.g., methyl tetrazole and phenyl protons).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650–1680 cm1^{-1}).
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What are the primary structural features influencing its potential bioactivity?

  • Answer :
  • Imidazo[2,1-b]thiazole core : Known for modulating kinase inhibition and antimicrobial activity.
  • Tetrazole moiety : Enhances metabolic stability and mimics carboxylic acid groups in receptor binding.
  • Thioacetamide linker : Facilitates redox-sensitive interactions with biological targets.
    These features suggest interactions with enzymes (e.g., cytochrome P450) or nucleic acids, though target validation is needed .

Advanced Research Questions

Q. How can reaction yields be optimized during the cyclization step of the imidazo[2,1-b]thiazole core?

  • Methodological Answer :
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C in DMF) to accelerate cyclization while minimizing decomposition.
  • Catalyst screening : Test bases like K2_2CO3_3 or DBU to improve ring closure efficiency.
  • In situ monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically.
  • Solvent polarity : Optimize solvent systems (e.g., DMF/THF mixtures) to balance solubility and reaction kinetics .

Q. How can computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock or Schrödinger predict interactions with proteins (e.g., kinases or GPCRs). Focus on tetrazole and thiazole groups as hydrogen-bond donors/acceptors.
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns simulations in GROMACS).
  • Free-energy calculations : Use MM-PBSA/GBSA to estimate binding affinities and validate SAR hypotheses .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Purity validation : Confirm compound integrity via HPLC (>95% purity) and elemental analysis.
  • Assay standardization : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and control for batch-to-buffer variability.
  • Dose-response curves : Perform IC50_{50} determinations in triplicate to assess reproducibility.
  • Off-target screening : Evaluate selectivity via panels (e.g., Eurofins CEREP) to rule out non-specific effects .

Key Notes for Experimental Design

  • Synthetic Challenges : Co-crystallization issues (e.g., ) highlight the need for stepwise isolation of intermediates.
  • Biological Assays : Prioritize target-specific assays (e.g., kinase profiling) over broad phenotypic screens.
  • Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate variability.

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